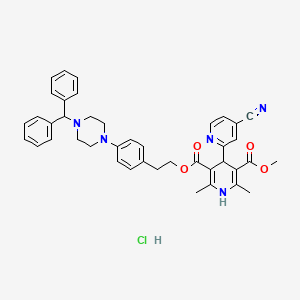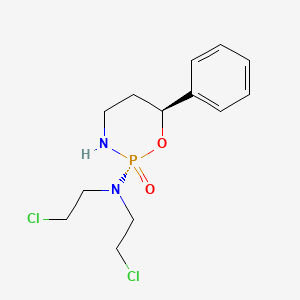
trans-6-Phenylcyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Phenylcyclophosphamide: is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound belongs to the oxazaphosphorine class of chemical compounds and is characterized by the presence of a phenyl group attached to the cyclophosphamide structure. Cyclophosphamide and its derivatives are widely studied for their anticancer properties and their ability to modulate the immune system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with a phenylating agent under controlled conditions. One common method is the reaction of cyclophosphamide with phenylmagnesium bromide (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the trans isomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: trans-6-Phenylcyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce phenylcyclophosphamide alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-6-Phenylcyclophosphamide is used as a model compound to study the reactivity and mechanisms of oxazaphosphorine derivatives. It serves as a reference for developing new synthetic methods and understanding the behavior of similar compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes. It is used to investigate the mechanisms of DNA alkylation and the resulting cellular responses, including apoptosis and DNA repair .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its ability to form DNA cross-links makes it a candidate for cancer therapy. Additionally, it is studied for its immunosuppressive properties, which could be useful in treating autoimmune diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. Its unique chemical properties make it valuable for various applications, including drug formulation and chemical synthesis .
Mécanisme D'action
The mechanism of action of trans-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. The compound is metabolized by liver enzymes to form 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide is further converted to phosphoramide mustard, the active metabolite responsible for DNA alkylation. This alkylation leads to DNA cross-linking, preventing DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural isomer of cyclophosphamide with similar anticancer properties.
Trofosfamide: Another oxazaphosphorine derivative with distinct pharmacological properties.
Uniqueness: trans-6-Phenylcyclophosphamide is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other oxazaphosphorine derivatives .
Propriétés
Numéro CAS |
136185-84-7 |
|---|---|
Formule moléculaire |
C13H19Cl2N2O2P |
Poids moléculaire |
337.18 g/mol |
Nom IUPAC |
(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1 |
Clé InChI |
YZQPJPPCVSPBSH-RBZFPXEDSA-N |
SMILES isomérique |
C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl |
SMILES canonique |
C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


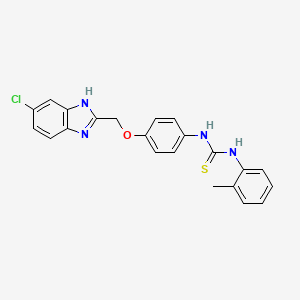
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
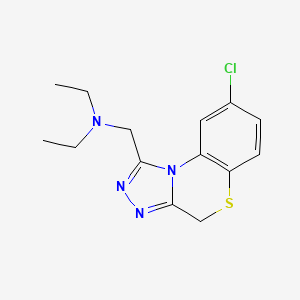
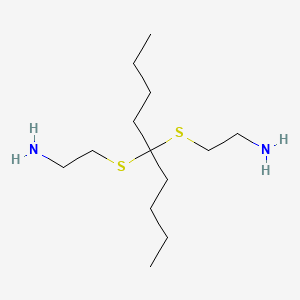

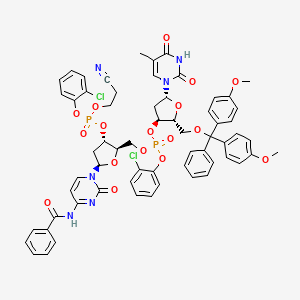
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

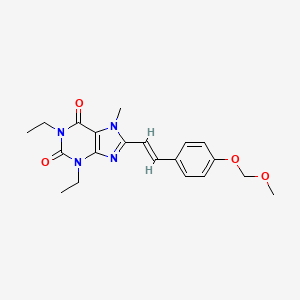
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
